![molecular formula C13H14N2 B5460981 (4-methylphenyl)(4-pyridinylmethyl)amine CAS No. 16552-48-0](/img/structure/B5460981.png)
(4-methylphenyl)(4-pyridinylmethyl)amine
Vue d'ensemble
Description
“(4-methylphenyl)(4-pyridinylmethyl)amine” is a chemical compound with the molecular formula C13H14N2 . It has a molecular weight of 198.26 g/mol . It is also known as 4-(4-METHYLPHENYL)PYRIDIN-2-AMINE .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a compound with a similar structure . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used in the synthesis .Molecular Structure Analysis
The molecular structure of “(4-methylphenyl)(4-pyridinylmethyl)amine” consists of a pyridine ring attached to a methylphenyl group through a methylene bridge . The nitrogen atom in the pyridine ring and the one attached to the methylphenyl group can act as a base, accepting a proton and forming a positive charge .Chemical Reactions Analysis
While specific chemical reactions involving “(4-methylphenyl)(4-pyridinylmethyl)amine” are not available, amines in general are known to undergo a variety of reactions. They can act as bases, accepting a proton from water to form substituted ammonium ions . They can also react with acids to form salts .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-methylphenyl)(4-pyridinylmethyl)amine” include a molecular weight of 198.26 g/mol and a molecular formula of C13H14N2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Anticancer Agents
Vascular endothelial growth factor (VEGF) and its receptor tyrosine kinase VEGFR-2 or kinase insert domain receptor (KDR) have been identified as promising targets for novel anticancer agents . N-(pyridin-4-ylmethyl)aniline derivatives have been studied as potential KDR inhibitors . This compound could be used in the development of new potent inhibitors of KDR .
Drug Design and Virtual Screening
The workflow developed in the study of N-(pyridin-4-ylmethyl)aniline derivatives could be applied to de novo drug design and virtual screening potential KDR inhibitors . This could help optimize and design new potential KDR inhibitors .
Non-linear Optics
The compound and its derivatives could potentially be used in non-linear optics . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the guests in the final models were calculated to illustrate potential use of these materials in non-linear optics .
Layered Inorganic Compounds
N-(pyridin-4-yl)pyridin-4-amine and its derivatives, including 4-methyl-N-(pyridin-4-ylmethyl)aniline, have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate . This could lead to potential applications in the development of materials with unique properties .
Orientations Futures
The future directions for research on “(4-methylphenyl)(4-pyridinylmethyl)amine” could involve further exploration of its potential biological activities, given the reported activities of structurally similar compounds . Additionally, the development of more efficient synthesis methods could be a valuable area of research .
Mécanisme D'action
Target of Action
The primary target of 4-methyl-N-(pyridin-4-ylmethyl)aniline is the kinase insert domain receptor (KDR) , also known as vascular endothelial growth factor receptor 2 (VEGFR-2) . This receptor plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in many diseases, including cancer .
Mode of Action
4-methyl-N-(pyridin-4-ylmethyl)aniline interacts with KDR by inhibiting its activity . This inhibition prevents the receptor from responding to its ligand, vascular endothelial growth factor (VEGF), thereby disrupting the signaling pathway that promotes angiogenesis .
Biochemical Pathways
By inhibiting KDR, 4-methyl-N-(pyridin-4-ylmethyl)aniline affects the VEGF signaling pathway . This pathway is responsible for promoting angiogenesis, which is crucial for the growth and spread of cancer cells. By blocking this pathway, the compound can potentially slow down or stop the progression of diseases that rely on angiogenesis .
Pharmacokinetics
The compound was evaluated using admet analysis as part of the drug design process . This suggests that the compound has been optimized for bioavailability and other pharmacokinetic properties.
Result of Action
The inhibition of KDR by 4-methyl-N-(pyridin-4-ylmethyl)aniline results in the disruption of the VEGF signaling pathway . This disruption can lead to a decrease in angiogenesis, thereby potentially inhibiting the growth and spread of cancer cells .
Propriétés
IUPAC Name |
4-methyl-N-(pyridin-4-ylmethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11-2-4-13(5-3-11)15-10-12-6-8-14-9-7-12/h2-9,15H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJSALZRRXJDHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273578 | |
Record name | N-(4-Methylphenyl)-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16552-48-0 | |
Record name | N-(4-Methylphenyl)-4-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16552-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methylphenyl)-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.